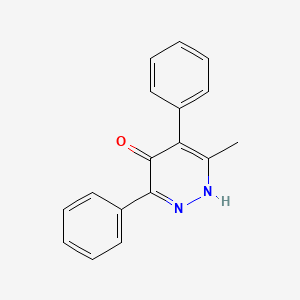

6-Methyl-3,5-diphenylpyridazin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60326-04-7 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

6-methyl-3,5-diphenyl-1H-pyridazin-4-one |

InChI |

InChI=1S/C17H14N2O/c1-12-15(13-8-4-2-5-9-13)17(20)16(19-18-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20) |

InChI Key |

UYMVARIKPSCIBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=NN1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 3,5 Diphenylpyridazin 4 1h One and Analogous Structures

Direct Ring Synthesis Approaches for Pyridazinone Scaffolds

The fundamental approach to constructing the pyridazinone ring system involves the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms. The most prevalent methods rely on the reaction of hydrazine (B178648) derivatives with 1,4-dicarbonyl compounds or their synthetic equivalents.

Cyclization Reactions Involving Hydrazines and Appropriate Carbonyl Precursors

The condensation of hydrazines with γ-keto acids or their corresponding esters is a cornerstone for the synthesis of 6-substituted pyridazin-3(2H)-ones. iglobaljournal.com This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable six-membered pyridazinone ring. For instance, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux conditions readily affords the desired dihydropyridazinone. researchgate.netresearchgate.net

A general representation of this reaction is the cyclization of β-aroylpropionic acids with hydrazine hydrate to yield 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones. iglobaljournal.com Similarly, 1,4-dicarbonyl compounds can be directly cyclized with hydrazine to form the pyridazine (B1198779) ring. sphinxsai.com The choice of the hydrazine derivative (hydrazine hydrate, phenylhydrazine (B124118), or other substituted hydrazines) allows for the introduction of various substituents at the N1 position of the pyridazinone ring. google.com

| Precursor 1 | Precursor 2 | Product Type | Reference |

| γ-Keto acid/ester | Hydrazine hydrate | 6-Substituted-4,5-dihydropyridazin-3(2H)-one | iglobaljournal.comresearchgate.net |

| 1,4-Dicarbonyl compound | Hydrazine | Substituted Pyridazine | sphinxsai.com |

| β-Aroylpropionic acid | Hydrazine hydrate | 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one | iglobaljournal.com |

| Enaminoketone | Methylhydrazine | 1-Methyl-3,5-diphenyl-4(1H)-pyridazinone | google.com |

Strategies for Constructing Di- and Tri-Substituted Pyridazinone Rings

The synthesis of more complex, substituted pyridazinones, including di- and tri-substituted derivatives, often requires more elaborate starting materials or multi-step reaction sequences. One approach involves the use of appropriately substituted 1,4-dicarbonyl precursors. For example, the synthesis of 3,5-diphenyl-4(1H)-pyridazinone has been achieved through the reaction of a diphenyl enaminoketone intermediate with hydrazine. google.com

Another strategy involves the condensation of active methylene (B1212753) compounds with α-dicarbonyls and hydrazine hydrate. This one-pot, three-component reaction can be catalyzed by potassium hydroxide-impregnated alumina (B75360) under microwave irradiation, leading to multifunctionalized pyridazines. researchgate.net The reaction sequence typically involves initial condensation of hydrazine with the dicarbonyl compound, followed by reaction with the active methylene species and subsequent intramolecular cyclization and aromatization. researchgate.net

Functionalization and Substitution Strategies on Pre-formed Pyridazinone Nuclei

Once the pyridazinone core is assembled, further diversification can be achieved through various substitution and functionalization reactions. These methods allow for the introduction of a wide range of chemical moieties at different positions of the ring, enabling the fine-tuning of the molecule's properties.

Palladium-Catalyzed Cross-Coupling Reactions for Diarylation, including Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. researchgate.netnobelprize.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly effective for the arylation of pyridazinone scaffolds. nobelprize.orgnih.govnih.gov

To perform a Suzuki-Miyaura coupling on a pyridazinone ring, a halogenated pyridazinone precursor is typically required. For example, a brominated pyridazinone can be coupled with various (hetero)aryl boronic acids to introduce diverse aryl or heteroaryl substituents. nih.govresearchgate.net This methodology has been successfully employed to synthesize a range of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles. nih.govnih.govdntb.gov.ua The reaction conditions generally involve a palladium catalyst such as Pd(PPh₃)₄, a base like sodium carbonate, and a solvent system such as a mixture of DME, ethanol, and water. nih.gov

| Pyridazinone Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/Ethanol/H₂O | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.gov |

| Halogenated Pyridazinone | Organoboron Compound | Palladium Catalyst, Base | Arylated/Heteroarylated Pyridazinone | nih.govnih.gov |

Nucleophilic Aromatic Substitution Pathways

The pyridazine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgthieme-connect.de This allows for the displacement of a good leaving group, such as a halide, by a nucleophile. The reactivity of the pyridazine nucleus towards nucleophilic attack is a key feature that enables its functionalization. thieme-connect.de

For instance, 4,5,6-trifluoropyridazin-3(2H)-one can serve as a scaffold for the synthesis of various substituted pyridazinones through sequential nucleophilic aromatic substitution processes. nih.gov Reaction with nitrogen nucleophiles, such as primary and secondary amines, can lead to the formation of aminated products. nih.gov The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the existing substituents on the pyridazinone ring. nih.gov This pathway provides access to a variety of polyfunctional systems. nih.gov

Mannich Reaction Applications in Pyridazinone Modification

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for the aminomethylation of various substrates, including pyridazinones. nih.govresearchgate.net

In the context of pyridazinone chemistry, the NH group of the pyridazinone ring can act as the active hydrogen component. Reaction of a pyridazinone with formaldehyde and a secondary amine, such as piperazine (B1678402) derivatives, leads to the formation of N-aminomethylated products. nih.gov For example, a series of 2-[[4-(substituted-phenyl/benzyl)-1-piperazinyl]methyl]-6-(4-methoxyphenyl)-3(2H)pyridazinone derivatives were prepared using this method. nih.gov This reaction provides a straightforward route to introduce complex amine-containing side chains onto the pyridazinone nitrogen, which can be valuable for modulating the biological activity of the resulting compounds. nih.govingentaconnect.com

Regioselective Functionalization Techniques

The ability to selectively introduce functional groups at specific positions on the pyridazinone ring is crucial for the development of new derivatives with tailored properties. Several modern synthetic techniques have been employed to achieve high regioselectivity in the functionalization of the pyridazinone scaffold.

C-H Activation Strategies:

Direct C-H functionalization has emerged as a powerful tool for the late-stage diversification of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org In the context of pyridazinone chemistry, the pyridazinone moiety itself can act as an internal directing group, facilitating ortho-selective C-H activation. This approach has been successfully used for a variety of transformations, including arylation, olefination, and halogenation, on the phenyl rings attached to the pyridazinone core. rsc.org

For instance, rhodium(III)-catalyzed C-H activation has been utilized to construct fused N,N-bicyclic pyridazine analogues. pkusz.edu.cn In this methodology, a pyrazolidinone moiety directs the ortho-C-H activation, leading to the synthesis of benzopyridazine structures with good yields. pkusz.edu.cn The regioselectivity of these reactions is often influenced by steric factors, with C-H activation occurring preferentially at the less hindered ortho-position of a substituted phenyl ring. pkusz.edu.cn

Directed Ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org For pyridazinone systems, protecting the phenolic hydroxyl group as a tetrahydropyran (B127337) (THP) ether allows for efficient DoM, generating a stable aryllithium intermediate that can be trapped with various electrophiles. acs.org This method provides a scalable and palladium-free route to functionalized phenolic pyridazinones and their analogues. acs.org

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of highly functionalized pyridazinone derivatives. researchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide range of substituents onto the pyridazinone core. researchgate.netmdpi.com The regioselectivity of these reactions is typically controlled by the position of a halide or triflate leaving group on the pyridazinone ring.

For example, the Suzuki-Miyaura cross-coupling of 6-chloropyridazinones with various arylboronic acids has been effectively carried out under microwave irradiation, providing a facile route to 6-aryl-substituted pyridazinones in good yields. nih.gov This method demonstrates the utility of palladium catalysis for the selective functionalization at the C6-position of the pyridazinone ring.

| Technique | Description | Key Features |

| C-H Activation | Direct functionalization of C-H bonds, often directed by a functional group within the molecule. rsc.org | Atom-economical, allows for late-stage functionalization, regioselectivity can be controlled by directing groups. rsc.orgpkusz.edu.cn |

| Directed Ortho-Metalation (DoM) | Regioselective deprotonation at the position ortho to a directing metalation group using organolithium reagents. wikipedia.org | High regioselectivity, provides access to functionalized aryllithium intermediates, can be performed under palladium-free conditions. acs.org |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-heteroatom bonds by coupling an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. researchgate.net | Wide substrate scope, good functional group tolerance, regioselectivity determined by the position of the leaving group. mdpi.comnih.gov |

Emerging Synthetic Paradigms in Pyridazinone Chemistry

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. In pyridazinone chemistry, this has led to the exploration of green chemistry approaches and one-pot reaction strategies.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of pyridazinones, two notable green techniques are grinding (mechanochemistry) and microwave irradiation.

Grinding (Solvent-Free Synthesis):

Mechanochemical synthesis, often performed by grinding reactants together in the absence of a solvent, offers significant environmental benefits. A solid-state, solvent-free synthesis of pyridazinones has been reported using solid hydrazine. This method avoids the use of potentially harmful organic solvents, reduces waste, and can lead to shorter reaction times and simplified work-up procedures.

Microwave Irradiation:

Microwave-assisted synthesis has become a popular tool in organic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity. The synthesis of various pyridazinone derivatives has been successfully achieved using microwave irradiation. For example, the Suzuki-Miyaura cross-coupling of 6-chloropyridazinones is significantly accelerated under microwave heating, with reactions completing in minutes rather than hours. nih.gov Furthermore, one-pot, three-component syntheses of novel thiazolyl-pyridazinediones have been efficiently carried out under microwave irradiation, highlighting the potential of this technology for the rapid and efficient construction of complex pyridazinone-containing molecules.

| Green Chemistry Approach | Description | Advantages |

| Grinding (Mechanochemistry) | Synthesis conducted by grinding solid reactants together, often without a solvent. | Solvent-free, reduced waste, potentially shorter reaction times, simplified work-up. |

| Microwave Irradiation | Use of microwave energy to heat reaction mixtures. nih.gov | Rapid reaction rates, higher yields, improved selectivity, potential for solvent-free conditions. nih.gov |

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.

Tandem reactions, a subset of one-pot processes, have been utilized for the construction of pyridazine derivatives. For instance, a tandem condensation of α-sulfonyl ketones and methyl ketones can produce diverse sulfonyl pyridazines in good yields through a sequence of Riley oxidation, Knoevenagel condensation, and dehydrative imine formation. A one-pot, two-step methodology has also been developed for the synthesis of 4,5-dibromo-3,6-diarylpyridazines from 1,4-diarylbuta-1,3-diynes. This process involves the electrophilic addition of bromine followed by nucleophilic addition of hydrazine and intramolecular cyclization.

Furthermore, a one-pot strategy for the synthesis of phthalazines and pyridazino-aromatics starting from aromatic aldehydes has been developed, tolerating a variety of substituents and providing the desired 1,2-diazines in good to excellent yields. While not specifically for 6-Methyl-3,5-diphenylpyridazin-4(1H)-one, these examples demonstrate the power of one-pot strategies to streamline the synthesis of the broader pyridazine and pyridazinone class of compounds, offering a more efficient and sustainable approach to these valuable heterocyclic scaffolds.

Theoretical and Computational Investigations into Pyridazinone Molecular Architecture and Reactivity

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic and geometric characteristics of molecules. mdpi.com These methods provide crucial information about a molecule's stability, reactivity, and potential interaction sites before extensive experimental synthesis and testing are undertaken. mdpi.com

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net For pyridazinone derivatives, DFT calculations, commonly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-31G(d,p) or 6-31++G(d,p), are employed to determine optimized molecular geometries and various electronic properties. mdpi.comnih.gov

These calculations yield important quantum chemical parameters that describe the molecule's behavior. mdpi.com Key parameters include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov The optimized geometry from DFT calculations provides a stable, low-energy structure of the molecule, which serves as the basis for further analysis. nih.gov Theoretical calculations of vibrational frequencies are often performed and compared with experimental FT-IR and Raman spectra to validate the accuracy of the computational model. nih.govresearchgate.net For instance, a study on a pyridazine-pyrazole derivative found that the theoretical vibration frequencies calculated for a dimeric form showed good agreement with experimental data. nih.gov

Table 1: Key Quantum Chemical Parameters Calculated via DFT for Pyridazinone Derivatives Note: The values presented here are illustrative and represent typical ranges for pyridazinone-class compounds as specific data for 6-Methyl-3,5-diphenylpyridazin-4(1H)-one is not available.

| Parameter | Description | Typical Significance |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its ground state. | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons (nucleophilicity). mdpi.com |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons (electrophilicity). mdpi.com |

| Energy Gap (ΔE) (eV) | The difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. researchgate.net |

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable spatial arrangements of atoms in a molecule. For flexible molecules like pyridazinone derivatives, which may contain multiple rotatable bonds, this analysis is crucial.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic character. libretexts.orgyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilic character. libretexts.orgyoutube.com

In the context of this compound, the distribution and energy of these orbitals are key to predicting its reactivity. The energy of the HOMO is directly related to the ionization potential, while the LUMO's energy is related to the electron affinity. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) is a particularly important descriptor; a smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are used to compute the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule, identifying potential sites for electrophilic and nucleophilic attack. nih.govucsb.edu

Table 2: Application of FMO Theory to Pyridazinone Derivatives

| FMO Concept | Description | Application to Reactivity Prediction |

|---|---|---|

| HOMO | Highest energy orbital occupied by electrons. | Region of the molecule most likely to donate electrons in a reaction; indicates nucleophilic sites. ucsb.edu |

| LUMO | Lowest energy orbital that is unoccupied. | Region of the molecule most likely to accept electrons; indicates electrophilic sites. ucsb.edu |

| HOMO-LUMO Gap (ΔE) | Energy difference between the LUMO and HOMO. | A small gap implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes how the system's positions and velocities evolve.

For pyridazinone derivatives, MD simulations are particularly valuable for studying their interactions with biological targets, such as enzymes or receptors. indexcopernicus.comtandfonline.com After a potential binding pose is predicted using molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. tandfonline.com Key analyses from these simulations include calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms to evaluate the stability of the binding pose over the simulation period. tandfonline.com These simulations can reveal crucial information about the strength and nature of intermolecular interactions (e.g., hydrogen bonds) and how water molecules might mediate these interactions, which is not captured by static docking methods. tandfonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity and properties. researchgate.net

For a series of pyridazinone derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. A mathematical model is then developed to link these descriptors to an observed biological activity (e.g., IC₅₀ values). researchgate.net Statistically significant models can then be used to predict the activity of new, unsynthesized pyridazinone analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.net Various methods, including 2D-QSAR and k-Nearest Neighbor (kNN), are employed to develop robust and predictive models. researchgate.net

Chemical Reactivity and Derivatization Pathways of 6 Methyl 3,5 Diphenylpyridazin 4 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring's electron-deficient nature, a consequence of the two adjacent nitrogen atoms, dictates its behavior in substitution reactions. sphinxsai.com

Electrophilic Substitution:

Electrophilic aromatic substitution directly on the carbon atoms of the pyridazinone ring is generally challenging due to the deactivating effect of the nitrogen atoms. sphinxsai.com Reactions such as nitration and halogenation typically require harsh conditions and may lead to low yields or reaction at the more electron-rich phenyl substituents. The pyridazine (B1198779) nucleus is resistant to electrophilic attack, and no successful sulfonation or nitration of the parent pyridazine has been reported. sphinxsai.com

Nucleophilic Substitution:

The pyridazinone ring is more susceptible to nucleophilic attack, particularly at the carbon positions adjacent to the nitrogen atoms. However, in 6-methyl-3,5-diphenylpyridazin-4(1H)-one, there are no leaving groups on the ring carbons, making direct nucleophilic aromatic substitution unlikely. The primary sites for nucleophilic interaction are the carbonyl carbon and the N-1 position.

Alkylation and acylation reactions typically occur at the N-1 nitrogen or the exocyclic oxygen atom of the carbonyl group, depending on the reaction conditions and the nature of the electrophile. The pyridazinone anion, formed by deprotonation with a suitable base, can act as an ambident nucleophile.

| Reaction Type | Reagent | Product Type | Conditions |

| N-Alkylation | Alkyl halide (e.g., CH3I) | N-1 alkylated pyridazinone | Basic conditions (e.g., NaH, K2CO3) |

| O-Alkylation | Alkyl halide (e.g., C2H5Br) | 4-Alkoxypyridazine | May be a minor product depending on conditions |

| N-Acylation | Acyl chloride (e.g., CH3COCl) | N-1 acylated pyridazinone | Basic conditions |

This table is illustrative and based on the general reactivity of pyridazinones.

Functional Group Transformations and Interconversions at Substituent Sites

The methyl and phenyl groups attached to the pyridazinone core can undergo various transformations.

Reactions of the Methyl Group:

The methyl group at the C-6 position can potentially undergo reactions such as oxidation or halogenation under appropriate conditions. For instance, oxidation could yield the corresponding carboxylic acid or aldehyde, which could then serve as a handle for further derivatization.

Reactions of the Phenyl Groups:

The phenyl groups at C-3 and C-5 are susceptible to electrophilic aromatic substitution. The orientation of substitution (ortho, meta, or para) will be influenced by the electronic nature of the pyridazinone ring. Given the electron-withdrawing nature of the pyridazinone core, the phenyl rings are likely to be deactivated, directing incoming electrophiles to the meta position.

| Substituent | Reaction Type | Reagent | Potential Product |

| 6-Methyl | Oxidation | Oxidizing agent (e.g., KMnO4) | 3,5-Diphenyl-4-oxo-1,4-dihydropyridazine-6-carboxylic acid |

| 3-Phenyl/5-Phenyl | Nitration | HNO3/H2SO4 | 6-Methyl-3-(nitrophenyl)-5-phenylpyridazin-4(1H)-one |

| 3-Phenyl/5-Phenyl | Halogenation | Br2/FeBr3 | 3-(Bromophenyl)-6-methyl-5-phenylpyridazin-4(1H)-one |

Ring Transformations and Rearrangements of Pyridazinone Scaffolds

Pyridazinone rings can undergo ring contraction or other rearrangement reactions under specific conditions. For instance, certain substituted 1-phenyl-6(1H)-pyridazinones have been observed to undergo ring contraction to pyrazolone (B3327878) derivatives when treated with caustic alkali or hydrobromic acid. jst.go.jp While this has not been specifically documented for this compound, the possibility of such rearrangements under harsh acidic or basic conditions should be considered.

Heteroatom Modification and Introduction in Pyridazinone Derivatives

The heteroatoms within the pyridazinone ring and the exocyclic oxygen can be modified to create new derivatives.

Thionation:

The carbonyl group at the C-4 position can be converted to a thiocarbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide, yielding the corresponding 6-methyl-3,5-diphenylpyridazine-4(1H)-thione. This transformation alters the electronic properties and potential biological activity of the molecule.

Introduction of Other Heteroatoms:

While less common, it is conceivable to introduce other heteroatoms, such as phosphorus, into the pyridazinone framework, though this would likely require a multi-step synthetic sequence. For example, the synthesis of phosphorus(V)-substituted pyridazines has been reported through various methods, including the thermal rearrangement of phosphorus-substituted bis-azirines, although this specific reaction gave a low yield. nih.gov

Synthesis of Fused Heterocyclic Systems Containing the Pyridazinone Moiety

The pyridazinone ring is a valuable scaffold for the synthesis of various fused heterocyclic systems. These reactions often involve the functional groups on the pyridazinone ring or its substituents. For example, pyridazinone derivatives can be precursors to pyridazino[4,5-b]indoles, which have shown potential as inhibitors of blood platelet aggregation. nih.govunivie.ac.at The synthesis of such fused systems often involves building upon the pyridazinone core through cyclization reactions.

Another common strategy involves the fusion of a triazole ring to the pyridazinone scaffold, leading to triazolopyridazinone derivatives. researchgate.net These compounds can be synthesized from pyridazinone precursors through a series of reactions, often involving the introduction of a hydrazine (B178648) moiety followed by cyclization. researchgate.net

| Fused System | Synthetic Precursor | Key Reaction |

| Pyridazino[4,5-b]indole | Functionalized pyridazinone | Cyclization with an indole (B1671886) precursor |

| Triazolopyridazinone | Hydrazinylpyridazinone | Cyclization with a one-carbon unit (e.g., formic acid) |

This table illustrates general synthetic strategies for fused pyridazinone systems.

Future Directions and Emerging Research Avenues for 6 Methyl 3,5 Diphenylpyridazin 4 1h One Chemistry

Advancements in Asymmetric Synthesis and Chiral Pyridazinone Derivatives

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting desired therapeutic effects while the other may be inactive or even detrimental. While 6-Methyl-3,5-diphenylpyridazin-4(1H)-one itself is not chiral, the development of synthetic routes to chiral derivatives is a significant area of future research. Building on existing work with other chiral pyridazinones, which has demonstrated the importance of stereoselectivity in ligand-receptor interactions, future efforts will likely focus on introducing chiral centers into the this compound scaffold. nih.govnih.gov

Researchers are expected to explore various asymmetric synthesis strategies to achieve this. These may include the use of chiral catalysts, chiral auxiliaries, or enantioselective organocatalysis to control the stereochemical outcome of key bond-forming reactions. The synthesis and separation of pure enantiomers of novel chiral pyridazinone derivatives will be crucial. nih.gov Techniques such as semi-preparative chiral High-Performance Liquid Chromatography (HPLC) will be essential for obtaining enantiomerically pure compounds for biological evaluation. nih.gov The characterization of these enantiomers using chiroptical studies, such as circular dichroism, will allow for the unambiguous assignment of their absolute configurations. nih.govnih.gov The ultimate goal is to identify enantiomers with enhanced potency and selectivity for their biological targets, potentially leading to the development of more effective and safer therapeutic agents.

High-Throughput Screening and Combinatorial Chemistry in Pyridazinone Discovery

The discovery of novel therapeutic agents is often a numbers game, requiring the synthesis and screening of vast numbers of compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can dramatically accelerate this process. uomustansiriyah.edu.iqwikipedia.org For this compound, these technologies offer a pathway to rapidly explore the structure-activity relationships (SAR) of its derivatives.

Combinatorial chemistry allows for the parallel synthesis of large libraries of related compounds from a common scaffold. uomustansiriyah.edu.iqwikipedia.orgnih.gov By systematically varying the substituents at different positions of the this compound core, researchers can generate a diverse collection of analogs. Solution-phase combinatorial synthesis has proven to be a facile method for creating arrays of polysubstituted pyridazinones. nih.gov These compound libraries can then be subjected to HTS, where automated systems can test thousands of compounds per day for their biological activity in a variety of assays. bruker.com This approach not only speeds up the identification of promising lead compounds but also provides a wealth of data for understanding how structural modifications influence biological function. The integration of HTS with combinatorial chemistry will be instrumental in unlocking the full therapeutic potential of the pyridazinone scaffold.

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the design of novel molecules and the prediction of their biological activities with increasing accuracy. nih.govijirt.orgmdpi.comnih.gov For this compound, AI and ML can be applied at various stages of the research and development pipeline.

Predictive models of bioactivity are a key area of interest. nih.govrsc.org By training ML algorithms on existing datasets of pyridazinone derivatives and their biological activities, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods. nih.gov

Furthermore, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. By specifying a set of desired characteristics, such as high potency and low toxicity, AI can propose novel pyridazinone derivatives that are tailored to a specific therapeutic target. As more high-quality data becomes available, the accuracy and predictive power of these AI and ML models will continue to improve, making them indispensable tools in the future of pyridazinone chemistry. nih.govrsc.orgmorressier.com

Exploration of Novel Reaction Catalysis for Pyridazinone Synthesis

The development of efficient and versatile synthetic methods is a cornerstone of medicinal chemistry. For this compound and its derivatives, the exploration of novel reaction catalysis holds the promise of more streamlined and sustainable synthetic routes.

Palladium-catalyzed cross-coupling reactions have already been shown to be a highly effective method for introducing various substituents into the pyridazinone core. scispace.com Future research will likely focus on expanding the scope of these reactions and developing new catalytic systems with improved efficiency and broader substrate compatibility. This could include the use of more active and stable palladium catalysts, as well as the exploration of other transition metal catalysts.

In addition to metal catalysis, the use of novel organocatalysts and biocatalysts is also a promising area of investigation. These catalysts can offer unique reactivity and selectivity, often under milder and more environmentally friendly conditions. For instance, the use of recyclable catalysts such as 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3) has been reported for the synthesis of pyridazinones. scispace.com The discovery and application of new catalytic methods will not only facilitate the synthesis of known pyridazinone derivatives but also enable the creation of novel analogs with previously inaccessible structural features.

Multi-Omics Approaches in Elucidating Mechanistic Interactions

Understanding the precise mechanism of action of a drug candidate is crucial for its successful development. Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a compound. frontiersin.org For this compound and its derivatives, multi-omics studies can offer unprecedented insights into their mechanistic interactions.

By treating cells or animal models with a pyridazinone compound and then analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify the specific cellular pathways that are modulated by the compound. nih.gov This information can help to identify the direct molecular target of the drug, as well as any off-target effects. For example, transcriptomics can reveal changes in gene expression related to toxicity, while metabolomics can uncover alterations in metabolic pathways. nih.govnih.gov

The integration of these different "omics" datasets can provide a comprehensive picture of the drug's effects on the biological system. frontiersin.org This knowledge is invaluable for optimizing the compound's structure to enhance its efficacy and minimize its toxicity. As the technologies for generating and analyzing multi-omics data continue to advance, they will play an increasingly important role in elucidating the mechanistic interactions of pyridazinone-based therapeutic agents.

Sustainable and Eco-Friendly Pyridazinone Chemistry Initiatives

In recent years, there has been a growing emphasis on the development of sustainable and eco-friendly chemical processes. ekb.egresearchgate.net This "green chemistry" approach aims to minimize the environmental impact of chemical synthesis by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net For the synthesis of this compound and its derivatives, several green chemistry initiatives are being explored.

One promising approach is the use of alternative energy sources to drive chemical reactions. For example, microwave irradiation and ultrasound have been shown to be effective in promoting the synthesis of pyridazinone derivatives, often with shorter reaction times and higher yields compared to conventional heating methods. ekb.egnih.gov These techniques can also reduce the need for volatile and toxic organic solvents.

Another key aspect of green chemistry is the use of environmentally benign solvents and reagents. Researchers are investigating the use of water or other green solvents in pyridazinone synthesis, as well as the development of one-pot reactions that reduce the number of synthetic steps and minimize waste generation. ekb.egresearchgate.net By embracing the principles of green chemistry, the future synthesis of pyridazinone-based compounds can be made more sustainable and environmentally responsible.

Q & A

Q. What are the established synthetic routes for 6-Methyl-3,5-heptadien-2-one, and what reaction conditions optimize yield and purity?

The compound is synthesized via aldol condensation of acetone with 3-methyl-2-butenal using a base catalyst (e.g., NaOH) under controlled temperature. Post-synthesis purification via distillation or recrystallization ensures high purity (>90%). Industrial-scale production employs continuous flow reactors to minimize by-products .

Q. Which spectroscopic methods are effective for structural characterization of 6-Methyl-3,5-heptadien-2-one?

¹³C-NMR spectroscopy is critical for analyzing electronic environments, particularly when the compound forms metal complexes. IR spectroscopy (e.g., 1693 cm⁻¹ for carbonyl groups) complements structural validation, as demonstrated in related dihydropyrimidinone studies .

Q. What natural sources and biological activities are associated with 6-Methyl-3,5-heptadien-2-one?

It occurs in essential oils of plants like Artemisia kotuchovii and contributes to antimicrobial activity. In vitro studies show inhibition of E. coli (15 mm zone) and S. aureus (12 mm zone) via membrane disruption, though mechanistic details require further elucidation .

Advanced Research Questions

Q. How does the conjugated diene system influence reactivity in catalytic reductions?

The conjugated diene enables selective reduction using ene-reductases (e.g., Old Yellow Enzyme homologs) to yield geranylacetone, a fragrance compound. Enzyme specificity dictates regioselectivity, with >80% yield achieved under anaerobic conditions .

Q. What methodological approaches resolve contradictions in antimicrobial activity data?

Discrepancies in inhibition zones (e.g., Listeria monocytogenes vs. S. aureus) necessitate replicated minimum inhibitory concentration (MIC) assays. Combinatorial studies with essential oil components (e.g., terpenes) reveal synergistic effects, enhancing activity by 30–40% .

Q. How do oxidative degradation pathways impact stability in lipid-based formulations?

Oxidation in soybean oil produces volatile derivatives (e.g., carboxylic acids), detected via GC-MS. Accelerated stability testing (40°C/75% RH) with antioxidants (e.g., BHT) reduces degradation by 50%, critical for pharmaceutical applications .

Q. What catalytic strategies enable isomerization of allenyl allylic alcohols to 6-Methyl-3,5-heptadien-2-one?

Vanadium or molybdenum complexes (0.5–1 mol%) isomerize 6-methyl-1,2,5-heptatrien-4-ol in polar solvents (e.g., DMF), achieving >70% selectivity. Catalyst recycling and solvent optimization are key to scalability .

Safety and Regulatory Considerations

Q. What safety protocols govern the use of 6-Methyl-3,5-heptadien-2-one in research?

The Research Institute for Fragrance Materials (RIFM) recommends exposure limits (e.g., 0.1% in leave-on cosmetics) based on sensitization studies. Researchers must adhere to IFRA standards for occupational handling and disposal .

Q. How is the compound’s allergenic potential assessed in human studies?

Human repeat insult patch tests (HRIPT) show minimal sensitization (≤5% reactivity). Dose-response modeling using the Local Lymph Node Assay (LLNA) confirms a no-observed-effect level (NOEL) of 500 µg/cm² .

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.